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Compound of Interest

Compound Name: IMMH001

Cat. No.: B11929217 Get Quote

IMMH001, also known as SYL930, is a novel, orally bioavailable small molecule that acts as a

selective modulator of the sphingosine-1-phosphate (S1P) receptors.[1][2] Extensive research

has demonstrated its potential as a therapeutic agent for autoimmune diseases, particularly

rheumatoid arthritis, owing to its potent immunomodulatory effects.[1][2][3] This technical guide

provides a comprehensive overview of the structural activity relationship of IMMH001, detailing

its mechanism of action, quantitative activity, and the experimental protocols used in its

evaluation.

Mechanism of Action: S1P Receptor Modulation
IMMH001 is a prodrug that undergoes in vivo phosphorylation to its active metabolite,

IMMH001-P.[1][4] This active form selectively targets and modulates a subset of the S1P

receptor family, which are G protein-coupled receptors (GPCRs) that play a critical role in

lymphocyte trafficking.[1][3][5]

IMMH001-P acts as a functional antagonist at the S1P receptor subtype 1 (S1P1).[1] By

binding to S1P1 on lymphocytes, it induces the internalization and degradation of the receptor,

rendering the lymphocytes insensitive to the endogenous S1P gradient that normally

chemoattracts them out of the secondary lymphoid organs.[1][3] This leads to the sequestration

of lymphocytes within these organs, resulting in a dose-dependent reduction of peripheral

blood lymphocytes.[1] This reduction in circulating lymphocytes, in turn, mitigates the

inflammatory cascade characteristic of autoimmune diseases.[1][2]
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Quantitative Data: Receptor Selectivity Profile
The selectivity of IMMH001-P for S1P receptor subtypes is a key aspect of its pharmacological

profile. The following table summarizes the half-maximal effective concentration (EC50) values

of IMMH001-P for human S1P receptors, as determined by a β-arrestin recruitment assay.[1][4]

Receptor Subtype EC50 (nM)

S1P1 12.4

S1P2 > 1000

S1P3 > 1000

S1P4 19.8

S1P5 29.4

Table 1: In vitro activity of IMMH001-P on human S1P receptor subtypes.[1][4]

The data clearly indicates that IMMH001-P is a potent and selective agonist for S1P1, S1P4,

and S1P5, with significantly weaker activity at S1P2 and S1P3.[1][4] The high selectivity

against S1P3 is particularly noteworthy, as S1P3 activation has been associated with adverse

cardiovascular effects, such as bradycardia, observed with less selective S1P receptor

modulators like fingolimod.[3]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of IMMH001 and a typical experimental

workflow for its evaluation.
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Typical Experimental Workflow for IMMH001.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are the methodologies for key experiments cited in the evaluation of IMMH001.

In Vitro S1P Receptor Activation Assay
The functional activity of IMMH001-P at the human S1P receptors (S1P1-5) was determined

using a β-arrestin recruitment assay.
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Cell Lines: CHO-K1 cells stably co-expressing the respective human S1P receptor subtype

and a β-arrestin-enzyme fragment complementation system were used.

Compound Preparation: IMMH001-P was serially diluted to various concentrations.

Assay Procedure:

Cells were seeded in 96-well plates and incubated.

The cells were then treated with different concentrations of IMMH001-P.

Following incubation, the chemiluminescent substrate was added.

The luminescence, indicative of β-arrestin recruitment to the receptor, was measured

using a plate reader.

Data Analysis: The EC50 values were calculated by fitting the concentration-response data

to a four-parameter logistic equation using appropriate software.

In Vivo Efficacy in a Rat Model of Adjuvant-Induced
Arthritis (AIA)
The therapeutic efficacy of IMMH001 was evaluated in a well-established animal model of

rheumatoid arthritis.

Animals: Lewis rats were used for this study.

Induction of Arthritis: Arthritis was induced by a single intradermal injection of Freund's

complete adjuvant at the base of the tail.

Treatment: IMMH001 was administered orally once daily, starting from the day of adjuvant

injection.

Efficacy Parameters:

Paw Swelling: The volume of the hind paws was measured using a plethysmometer at

regular intervals.
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Arthritic Score: The severity of arthritis in each paw was graded based on a macroscopic

scoring system.

Histopathology: At the end of the study, the joints were collected for histological

examination to assess inflammation, pannus formation, and bone erosion.

Data Analysis: Statistical analysis was performed to compare the treatment groups with the

vehicle control group.

Flow Cytometry for Peripheral Blood Lymphocyte
Counting
To confirm the mechanism of action of IMMH001, its effect on peripheral blood lymphocyte

counts was quantified.

Sample Collection: Blood samples were collected from rats at various time points after oral

administration of IMMH001.

Staining: The whole blood samples were incubated with fluorescently labeled antibodies

specific for different lymphocyte markers (e.g., CD3 for T cells, CD45RA for B cells).

Lysis: Red blood cells were lysed using a lysis buffer.

Data Acquisition: The stained cells were analyzed on a flow cytometer.

Data Analysis: The percentage and absolute number of different lymphocyte subpopulations

were determined using appropriate gating strategies in the analysis software.

Structure-Activity Relationship (SAR)
While a detailed SAR study involving a library of IMMH001 analogs has not been published in

the public domain, the current understanding of IMMH001's activity is based on the broader

knowledge of S1P receptor modulators. The general pharmacophore for S1P1 agonists

consists of a polar head group (in the case of IMMH001-P, the phosphate group) that mimics

the phosphate of S1P, a linker, and a lipophilic tail that occupies a hydrophobic pocket in the

receptor.
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The high potency and selectivity of IMMH001-P suggest that its specific chemical structure

provides an optimal fit within the binding pockets of S1P1, S1P4, and S1P5, while being

sterically or electronically disfavored for interaction with S1P2 and S1P3. Further research on

the co-crystal structure of IMMH001-P with these receptors would provide invaluable insights

into the precise molecular interactions driving its activity and selectivity.

Conclusion
IMMH001 is a promising S1P receptor modulator with a well-defined mechanism of action and

a favorable selectivity profile. Its ability to sequester lymphocytes in secondary lymphoid organs

translates to significant therapeutic potential in autoimmune diseases. The quantitative data

and experimental protocols presented in this guide provide a solid foundation for further

research and development of this compound and its analogs. Future studies focusing on the

detailed structural requirements for its interaction with S1P receptors will be instrumental in

designing the next generation of selective immunomodulators.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b11929217#structural-activity-relationship-of-
immh001]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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